Diethyl 2-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]propanedioate
Overview
Description
Diethyl 2-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]propanedioate is an organic compound with a complex structure that includes a chlorinated phenyl group, a butyl chain, and a propanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]propanedioate typically involves multiple stepsThe reaction conditions often require the use of strong bases such as sodium ethoxide in ethanol to generate the enolate ion from diethyl propanedioate, which then undergoes nucleophilic substitution with the chlorinated phenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Diethyl 2-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor to active drug compounds.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]propanedioate involves its interaction with specific molecular targets. The chlorinated phenyl group may interact with enzymes or receptors, altering their activity. The butyl chain and propanedioate ester can influence the compound’s solubility and ability to cross cell membranes, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(4-chlorobutanoyl)propanedioate
- Diethyl 2-(chloro-phenylmethylidene)propanedioate
Uniqueness
Diethyl 2-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]propanedioate is unique due to its specific structural features, such as the prop-2-enyl group attached to the phenyl ring. This structural variation can lead to different chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
diethyl 2-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClO5/c1-4-9-15-14-16(21)11-12-18(15)26-13-8-7-10-17(19(22)24-5-2)20(23)25-6-3/h4,11-12,14,17H,1,5-10,13H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMLTOUPSPZRGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=C(C=C(C=C1)Cl)CC=C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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